N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with acetamide and aryl substituents. Its molecular formula is C₂₂H₂₆N₄O₅, featuring:
- A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen.
- A pyrido[2,3-d]pyrimidine-2,4-dione core substituted with ethoxy, ethyl, and methyl groups.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-6-13-11-23-20-18(19(13)32-7-2)21(28)26(22(29)25(20)3)12-17(27)24-15-10-14(30-4)8-9-16(15)31-5/h8-11H,6-7,12H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHHVPZSAFLUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is with a molecular weight of 442.5 g/mol. The structure is significant as it influences the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O6 |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1005298-08-7 |
Mechanisms of Biological Activity
Recent studies have indicated that compounds with similar structures exhibit various biological activities, particularly in targeting specific enzymes and receptors involved in cancer progression and other diseases.
Anticancer Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit the growth of cancer cells by targeting specific pathways. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds in this class have been noted for their ability to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells .
Targeting Kinase Activity
Some studies suggest that these compounds may also interact with various kinases involved in cellular signaling pathways that regulate cell proliferation and survival:
- Tyrosine Kinases : The compound shows potential in inhibiting tyrosine kinase activity, which is often upregulated in cancers .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of pyrido[2,3-d]pyrimidines and evaluated their biological activity against different cancer cell lines. The findings indicated that modifications at specific positions on the pyrimidine ring enhanced anticancer activity .
- In Vivo Studies : In vivo experiments demonstrated promising results where the compound exhibited significant tumor reduction in animal models when administered at optimized doses .
- Molecular Modeling : Computational studies have provided insights into the binding affinities of these compounds with target proteins. Molecular docking simulations suggest strong interactions with DHFR and other kinases, supporting the observed biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below contrasts the target compound with key analogs from the literature:
Key Observations:
Aryl Group Variations :
- The target compound’s 2,5-dimethoxyphenyl group (electron-rich due to methoxy substituents) contrasts with Analog 1’s 4-ethylphenyl (hydrophobic) and Analog 3’s 2,3-dichlorophenyl (electron-withdrawing). These differences may influence solubility and receptor-binding interactions .
Core Heterocycle Differences: The target’s pyrido-pyrimidine dione core differs from Analog 2’s thieno-pyrimidinone, where sulfur replaces oxygen. This substitution likely increases lipophilicity and alters metabolic stability .
Functional Group Impact :
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent, insights from analogs suggest:
- Analog 1 () : Pyrido-pyrimidine diones are associated with kinase inhibition and anticancer activity. The 4-ethylphenyl group may enhance membrane permeability .
- Analog 3 () : Dichlorophenyl-thioacetamides show promise in antifungal applications, with chlorine atoms enhancing target affinity .
The target compound’s dimethoxyphenyl group could modulate selectivity for neurological or metabolic targets, as methoxy groups are common in CNS-active drugs (e.g., serotonin receptor modulators) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
